(R)-4-(Piperidin-3-YL)-1H-indole
CAS No.: 81887-48-1
Cat. No.: VC8296981
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81887-48-1 |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 4-[(3R)-piperidin-3-yl]-1H-indole |
| Standard InChI | InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m0/s1 |
| Standard InChI Key | JWMGZQMVMZBMFM-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)C2=C3C=CNC3=CC=C2 |
| SMILES | C1CC(CNC1)C2=C3C=CNC3=CC=C2 |
| Canonical SMILES | C1CC(CNC1)C2=C3C=CNC3=CC=C2 |
Introduction
Chemical Identity and Structural Features
(R)-4-(Piperidin-3-yl)-1H-indole belongs to the class of heterocyclic amines, featuring a bicyclic indole core fused to a piperidine ring. The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the piperidine moiety introduces a saturated six-membered ring with one nitrogen atom. The stereochemistry at the piperidin-3-yl position is critical for its interactions with biological targets, as demonstrated in analogous compounds .
Key structural attributes include:
-
Molecular formula: C₁₂H₁₄N₂ (exact mass: 186.1157 g/mol).
-
Stereochemistry: The (R)-configuration at the piperidin-3-yl carbon dictates three-dimensional orientation, influencing binding affinity and selectivity .
-
Tautomerism: The indole NH group can participate in hydrogen bonding, a feature exploited in ligand-receptor interactions .
Synthetic Methodologies
Chiral Auxiliary-Based Synthesis
The synthesis of (R)-4-(piperidin-3-yl)-1H-indole derivatives typically involves enantioselective N-alkylation strategies. As described for structurally related (R)-3-(piperidin-3-yl)-1H-indoles , racemic 3-(piperidin-3-yl)-1H-indole intermediates are resolved using chiral reagents. For example:
-
N-Alkylation: Racemic 3-(piperidin-3-yl)-1H-indole is treated with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to generate diastereomeric intermediates.
-
Chromatographic Separation: Diastereomers are resolved via semi-preparative HPLC, yielding enantiomerically pure (R)- and (S)-configured products .
-
Hydrogenolysis: Removal of the chiral auxiliary under hydrogenolytic conditions affords the target (R)-4-(piperidin-3-yl)-1H-indole .
Table 1: Representative Yields and Analytical Data for (R)-4-(Piperidin-3-yl)-1H-Indole Synthesis
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation | (S)-II, K₂CO₃, DMF, 80°C | 78 | >95% |
| HPLC Separation | Chiralcel OD-H, Heptane/EtOH | 92 | 99% |
| Hydrogenolysis | H₂/Pd-C, MeOH, RT | 85 | >98% |
Deuterium-Labeling Techniques
Deuterium incorporation at strategic positions, as demonstrated for JNJ-26131300 , could enhance metabolic stability. For (R)-4-(piperidin-3-yl)-1H-indole, deuterium exchange at the indole C-5 or piperidine C-2 positions may be achievable via catalytic deuteration or condensation with deuterated precursors .
Structural and Stereochemical Analysis
Spectroscopic Characterization
-
¹H NMR: The indole NH proton resonates at δ 10.2–10.5 ppm, while piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm. The (R)-configuration induces distinct splitting patterns due to restricted rotation .
-
¹³C NMR: Carbon nuclei adjacent to the stereocenter (e.g., piperidine C-3) show characteristic shifts at δ 45–50 ppm .
-
HRMS: Accurate mass measurements confirm molecular formula and isotopic purity (e.g., [M+H]⁺ = 187.1230) .
X-ray Crystallography
Single-crystal X-ray analysis of analogous (R)-3-(piperidin-3-yl)-1H-indoles reveals a chair conformation for the piperidine ring and planar indole system. The (R)-stereocenter orients the piperidine nitrogen toward the indole NH, facilitating intramolecular hydrogen bonding .
Biological Activity and Mechanism
Serotonergic Receptor Modulation
Structurally related (R)-3-(piperidin-3-yl)-1H-indoles exhibit affinity for serotonin receptors (5-HT₁A/2A) . The indole NH and piperidine nitrogen likely engage in hydrogen bonding with Asp116 and Phe339 residues in the 5-HT₁A binding pocket .
Table 2: Binding Affinities of Analogous (R)-Piperidinylindoles
| Compound | 5-HT₁A Kₐ (nM) | 5-HT₂A Kₐ (nM) | Selectivity Ratio |
|---|---|---|---|
| (R)-10a | 14 ± 2 | 220 ± 30 | 15.7 |
| (R)-10b | 8 ± 1 | 180 ± 20 | 22.5 |
| (R)-10c | 12 ± 3 | 250 ± 40 | 20.8 |
Tau Protein Binding
Recent studies on 2-(heteroaryl)benzofuran derivatives highlight the role of piperidinylindole motifs in binding tau fibrils. Compound 75, featuring a 6-fluoroindole-piperidine scaffold, demonstrated KD = 1–1.5 nM in Alzheimer’s disease brain tissues . Substitution at the indole C-5 position (e.g., fluorine or methoxy) enhances blood-brain barrier permeability, a property extendable to (R)-4-(piperidin-3-yl)-1H-indole derivatives .
Pharmacokinetic and Toxicity Profiles
-
Metabolic Stability: Piperidine N-methylation, as seen in JNJ-26131300 , reduces CYP450-mediated oxidation.
-
Blood-Brain Barrier Penetration: LogP values of 2.1–2.5 (calculated for (R)-10a–c ) suggest favorable CNS uptake.
-
hERG Inhibition: Piperidinylindoles generally exhibit low hERG channel affinity (IC₅₀ > 10 μM), minimizing cardiac toxicity risks .
Applications and Future Directions
Neurodegenerative Disease Therapeutics
The high tau-binding affinity of related compounds positions (R)-4-(piperidin-3-yl)-1H-indole as a candidate for:
-
PET Imaging: Radiolabeling with ¹⁸F or ¹¹C for in vivo tau quantification .
-
Disease-Modifying Agents: Inhibition of tau aggregation via π-π stacking with fibril residues .
Psychiatric Disorders
5-HT₁A partial agonism may confer anxiolytic and antidepressant effects, warranting behavioral studies in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume